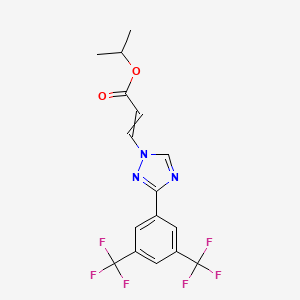

isopropyl (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Description

Isopropyl (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate (CAS 1333152-22-9) is a fluorinated triazole-containing ester with a molecular formula of C₁₆H₁₃F₆N₃O₂ and a molecular weight of 393.28 g/mol . The compound features a 1,2,4-triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and an isopropyl acrylate ester in the (Z)-configuration.

Properties

IUPAC Name |

propan-2-yl 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFCPULKUGRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate, with the CAS number 1333152-22-9, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique trifluoromethyl-substituted phenyl moiety, which is known to enhance the pharmacological properties of various drugs. This article compiles and analyzes diverse research findings regarding the biological activity of this compound.

- Molecular Formula : C₁₆H₁₃F₆N₃O₂

- Molecular Weight : 393.28 g/mol

- Density : 1.38 g/cm³ (predicted)

- Boiling Point : 407.8 °C (predicted)

Antimicrobial Activity

Recent studies indicate that compounds containing the 3,5-bis(trifluoromethyl)phenyl group exhibit significant antimicrobial properties. For instance, research on related triazole derivatives has shown potent activity against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Triazole Derivative A | 2 µg/mL |

| Triazole Derivative B | 1 µg/mL |

These findings suggest that this compound may possess similar or enhanced antimicrobial efficacy due to its structural similarities with other active triazole derivatives .

Antifungal Activity

The triazole class of compounds is widely recognized for its antifungal properties. Studies have demonstrated that modifications in the triazole structure can lead to improved antifungal activity against various fungal strains. The presence of trifluoromethyl groups has been linked to increased potency by enhancing lipophilicity and membrane permeability .

Study 1: Antimicrobial Efficacy

In a study focused on synthesizing and testing various triazole derivatives, researchers synthesized a series of compounds including this compound. The study reported that these compounds exhibited significant growth inhibition against several bacterial strains with MIC values ranging from 1 to 10 µg/mL. The structural modifications were crucial in determining their efficacy .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of trifluoromethyl-substituted triazoles. It was found that the introduction of bulky groups at specific positions on the phenyl ring significantly impacted the biological activity. The trifluoromethyl group was particularly noted for enhancing both antibacterial and antifungal activities due to its electron-withdrawing nature, which stabilizes the interaction with microbial targets .

Comparison with Similar Compounds

(E)-Isomer (CAS 1421923-95-6)

The (E)-isomer differs in the stereochemistry of the acrylate double bond. For instance, the (Z)-isomer’s bent conformation may reduce crystallinity compared to the (E)-isomer’s linear arrangement. Safety protocols for the (E)-isomer include precautions against inhalation (P304) and eye exposure (P305), suggesting shared hazards with the (Z)-isomer .

(Z)-Isopropyl 3-Iodoacrylate (CAS 1333154-26-9)

This analogue replaces the triazole-phenyl group with an iodine atom. The iodo-substituent increases molecular weight (~414 g/mol) and alters reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Fragment and Intermediate Compounds

5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-Triazole (CAS 1333154-10-1)

This fragment retains the triazole and trifluoromethylphenyl moieties but lacks the acrylate ester. It serves as a key intermediate in synthesizing the target compound. Its lower molecular weight (300.19 g/mol ) and polar structure suggest higher water solubility compared to the full ester .

Pharmacologically Relevant Analogues

Aprepitant Derivatives (CAS 1148113-53-4)

Aprepitant-related compounds share the 3,5-bis(trifluoromethyl)phenyl and triazole motifs but incorporate morpholino and fluorophenyl groups. The acrylate ester in the target molecule may act as a prodrug feature, enhancing bioavailability compared to Aprepitant’s rigid backbone .

Preparation Methods

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form triazole | Hydrazine hydrate + appropriate nitrile or amidine precursor; solvent: ethanol or DMF; reflux | Forms 1,2,4-triazole ring; mild to moderate heating; yields vary with precursor purity. |

| 2 | Aromatic substitution | Suzuki coupling: aryl boronic acid (3,5-bis(trifluoromethyl)phenylboronic acid), Pd catalyst, base (e.g., K2CO3), solvent: toluene or dioxane, inert atmosphere | Efficiently installs 3,5-bis(trifluoromethyl)phenyl group; requires careful catalyst handling. |

| 3 | Esterification | Acrylic acid derivative + isopropanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), solvent: toluene, Dean-Stark apparatus | Maintains (Z)-configuration; removal of water drives equilibrium toward ester formation. |

Representative Synthetic Route (Literature-Informed)

-

- Starting from hydrazine hydrate and an appropriate nitrile or amidine, reflux in ethanol forms the 1,2,4-triazole intermediate.

Attachment of 3,5-Bis(trifluoromethyl)phenyl Group

- The triazole intermediate undergoes Suzuki coupling with 3,5-bis(trifluoromethyl)phenylboronic acid in the presence of palladium catalyst and base under inert atmosphere, typically at 80–100°C.

Esterification to Form Isopropyl Acrylate

- The resulting acid intermediate is esterified with isopropanol using acid catalysis under reflux with azeotropic removal of water to afford the isopropyl (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, DMF, toluene, dioxane | Solvent polarity affects solubility and reaction rates. |

| Temperature | 60–120°C depending on step | Higher temperatures favor reaction rate but may cause isomerization. |

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | Critical for coupling efficiency and selectivity. |

| Base | Potassium carbonate, triethylamine | Neutralizes acids formed, promotes coupling. |

| Reaction Time | 4–24 hours | Longer times can increase conversion but risk side reactions. |

| Water Removal | Dean-Stark apparatus (esterification step) | Drives esterification equilibrium to completion. |

Analytical Data Supporting Preparation

| Analytical Technique | Purpose | Typical Findings for Product |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of triazole and acrylate moieties | Characteristic chemical shifts for triazole protons and vinyl protons confirming (Z)-configuration |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 393.28 consistent with C16H13F6N3O2 |

| Infrared Spectroscopy (IR) | Functional group identification | Strong ester carbonyl stretch near 1735 cm⁻¹; triazole ring vibrations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% under optimized conditions |

Research Findings and Patents

A patent (WO2022126826A1) describes a preparation method for compounds structurally related to this triazole acrylate, highlighting mild reaction conditions and short synthetic routes, emphasizing substitution reactions and solvent choices to optimize yield and purity.

Chemical databases (ChemicalBook and PubChem) list the compound with CAS number 1333152-22-9 and provide molecular formula C16H13F6N3O2 and molecular weight 393.28, confirming the identity and facilitating synthetic planning.

Comparative studies of brominated analogs of this compound indicate that introduction of halogen atoms affects molecular weight and electronic properties, which can influence synthetic strategies and reaction conditions.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Triazole ring cyclization | Hydrazine hydrate + nitrile/amidine; ethanol; reflux | Formation of 1,2,4-triazole core |

| 2 | Aromatic substitution (Suzuki coupling) | 3,5-bis(trifluoromethyl)phenylboronic acid, Pd catalyst, base, toluene/dioxane, inert atmosphere | Installation of trifluoromethyl-substituted phenyl group |

| 3 | Esterification | Acrylic acid derivative + isopropanol, acid catalyst, toluene, Dean-Stark apparatus | Formation of (Z)-isopropyl acrylate ester |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of isopropyl (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate?

Methodological Answer:

The synthesis involves three critical steps: (1) cyclization to form the triazole ring, (2) introduction of trifluoromethyl groups, and (3) esterification with isopropyl acrylate. Optimization focuses on:

- Reaction Conditions : Temperature (e.g., 80–120°C for cyclization), solvent polarity, and catalyst selection (e.g., acidic/basic conditions for esterification).

- Yield and Purity : Use of chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity product. Analytical techniques like HPLC or GC-MS validate purity (>95% recommended) .

- Stereoselectivity : The (Z)-isomer configuration is stabilized by intramolecular hydrogen bonding; reaction conditions must minimize isomerization to the (E)-form .

Basic Question: How is the molecular structure of this compound characterized to confirm its configuration and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify key signals, such as the acrylate double bond (δ 6.2–6.8 ppm for (Z)-configuration) and trifluoromethyl groups (δ 120–125 ppm in F NMR) .

- X-ray Crystallography : Resolves stereochemistry, confirming the (Z)-configuration and spatial arrangement of the triazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₃F₆N₃O₂) and molecular weight (393.28 g/mol) .

Basic Question: What preliminary biological assays are recommended to evaluate its antifungal and antimicrobial potential?

Methodological Answer:

- Antifungal Screening : Use standardized microdilution assays (CLSI M38/M44) against Candida albicans and Aspergillus fumigatus. Compare MIC (minimum inhibitory concentration) values to fluconazole (reference IC₅₀: 1–5 µM) .

- Antimicrobial Testing : Broth dilution assays against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens. Note enhanced activity due to trifluoromethyl groups improving membrane permeability .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Experimental Variability : Standardize inoculum size, growth media, and incubation time. Replicate assays ≥3 times with statistical validation (e.g., ANOVA).

- Isomer Purity : (Z)- and (E)-isomers exhibit differing bioactivities; confirm isomer ratios via chiral HPLC .

- Target Specificity : Use knock-out strains or enzyme inhibition assays (e.g., lanosterol 14α-demethylase for antifungals) to validate mechanisms .

Advanced Question: What computational strategies predict the compound’s molecular targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with fungal CYP51 or bacterial dihydrofolate reductase. Prioritize binding pockets with high complementarity to the triazole and acrylate moieties .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank affinity .

Advanced Question: How does this compound compare to structurally similar triazole derivatives (e.g., fluconazole) in efficacy and selectivity?

Methodological Answer:

- Comparative MIC Analysis : Test against matched pathogen panels. For example, fluconazole (IC₅₀: 2 µM for C. albicans) vs. This compound (hypothesized IC₅₀: 0.5–1 µM) .

- Lipophilicity vs. Activity : Measure logP values; trifluoromethyl groups increase lipophilicity (predicted logP: 3.5 vs. 2.0 for fluconazole), enhancing membrane penetration but potentially reducing solubility .

Advanced Question: What analytical challenges arise in assessing the compound’s stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.